Cas no 2034280-64-1 (N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide)

N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide structure
2034280-64-1 structure
Product name:N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide
CAS No:2034280-64-1
MF:C13H13N5O3
Molecular Weight:287.274021863937
CID:6152058
PubChem ID:92129347

N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide
    • 2,5-dimethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-3-carboxamide
    • N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide
    • N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide
    • AKOS026694424
    • 2034280-64-1
    • F6524-4627
    • インチ: 1S/C13H13N5O3/c1-7-5-9(8(2)21-7)12(19)15-6-10-16-17-11-13(20)14-3-4-18(10)11/h3-5H,6H2,1-2H3,(H,14,20)(H,15,19)
    • InChIKey: HIJDHUFVIDQDRS-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC(C(NCC2=NN=C3C(NC=CN23)=O)=O)=C1C

計算された属性

  • 精确分子量: 287.10183929g/mol
  • 同位素质量: 287.10183929g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 469
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.4
  • トポロジー分子極性表面積: 102Ų

N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6524-4627-3mg
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide
2034280-64-1
3mg
$94.5 2023-09-08
Life Chemicals
F6524-4627-2μmol
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide
2034280-64-1
2μmol
$85.5 2023-09-08
Life Chemicals
F6524-4627-15mg
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide
2034280-64-1
15mg
$133.5 2023-09-08
Life Chemicals
F6524-4627-50mg
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide
2034280-64-1 90%+
50mg
$240.0 2023-05-17
Life Chemicals
F6524-4627-20mg
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide
2034280-64-1
20mg
$148.5 2023-09-08
Life Chemicals
F6524-4627-30mg
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide
2034280-64-1
30mg
$178.5 2023-09-08
Life Chemicals
F6524-4627-40mg
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide
2034280-64-1
40mg
$210.0 2023-09-08
Life Chemicals
F6524-4627-4mg
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide
2034280-64-1
4mg
$99.0 2023-09-08
Life Chemicals
F6524-4627-20μmol
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide
2034280-64-1
20μmol
$118.5 2023-09-08
Life Chemicals
F6524-4627-5mg
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide
2034280-64-1
5mg
$103.5 2023-09-08

N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide 関連文献

N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamideに関する追加情報

Introduction to N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide (CAS No. 2034280-64-1)

N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2034280-64-1, represents a sophisticated molecular architecture that integrates multiple heterocyclic systems, making it a promising candidate for various therapeutic applications. The structural complexity of this molecule is characterized by its fusion of a triazolopyrazine core with a furan-based amide moiety, which endows it with distinct chemical and biological properties.

The central scaffold of N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide consists of a fused triazolopyrazine ring system, which is a well-known motif in medicinal chemistry due to its ability to interact with biological targets in multiple ways. The presence of the 8-hydroxy substituent on the triazolopyrazine ring introduces a polar hydroxyl group that can participate in hydrogen bonding interactions, enhancing the compound's binding affinity to biological receptors. This feature is particularly relevant in the context of drug design, where precise molecular interactions are crucial for achieving high efficacy and selectivity.

Furthermore, the amide functional group at the 3-position of the furan ring adds another layer of complexity to the molecule. Amides are well-established pharmacophores that can modulate biological activity through various mechanisms, including enzyme inhibition and receptor antagonism. The specific arrangement of the amide group in N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide suggests potential applications in the development of novel therapeutic agents targeting neurological and inflammatory disorders.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. The structural features of N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide have been analyzed using molecular docking simulations to identify potential binding pockets on target proteins. These studies indicate that the compound may exhibit inhibitory activity against enzymes involved in inflammation and pain signaling pathways. Such findings align with the growing interest in developing small-molecule inhibitors for chronic inflammatory conditions.

The synthesis of N-(8-hydroxy-1H-[1,2,4]triazolo[4,3-a]pyrazin3yl)methyl)-2H-furo[3',2':5',6']pyridine-3(2H)-carboxamide has been optimized to ensure high yield and purity. The synthetic route involves multi-step reactions that include cyclization reactions to form the triazolopyrazine core and subsequent functionalization to introduce the furan-based amide group. The use of advanced catalytic systems has allowed for more efficient and sustainable synthesis methods.

In vitro studies have begun to explore the pharmacological profile of N-(8-hydroxy-1H-[1,2,4]triazolo[4,3-a]pyrazin3yl)methyl)-2H-furo[3',2':5',6']pyridine-3(2H)-carboxamide. Initial results suggest that the compound exhibits moderate affinity for certain enzyme targets associated with metabolic disorders. This observation has prompted further investigation into its potential as an anti-diabetic agent or as a modulator of lipid metabolism. The hydroxyl group on the triazolopyrazine ring appears to play a critical role in these interactions by facilitating hydrogen bonding with key residues on the enzyme surface.

The structural diversity inherent in N-(8-hydroxy-1H-[1,2,4]triazolo[4,3-a]pyrazin3yl)methyl)-2H-furo[3',2':5',6']pyridine-3(2H)-carboxamide makes it an attractive scaffold for structure-based drug design. By leveraging computational tools and experimental data from high-throughput screening assays (HTS), researchers can systematically modify specific regions of the molecule to enhance its pharmacological properties. For instance, replacing or altering substituents on the furan ring could fine-tune solubility and metabolic stability while maintaining or improving target binding affinity.

The potential applications of this compound extend beyond metabolic disorders. Preliminary data indicate that it may also exhibit anti-inflammatory properties by interacting with cytokine signaling pathways or by modulating immune cell function. The combination of a triazolopyrazine core with an amide moiety provides a versatile platform for developing immunomodulatory agents that could be used in treating autoimmune diseases or chronic inflammatory conditions.

The synthesis and characterization of analogs derived from N-(8-hydroxy-1H-[1,2,4]triazolo[4,3-a]pyrazin3yl)methyl)-2H-furo[3',2':5',6']pyridine-3(2H)-carboxamide have revealed interesting trends regarding their biological activity. Variations in substituent size and electronic properties have been shown to significantly impact binding affinity and selectivity profiles. These findings underscore the importance of rational drug design approaches that incorporate both empirical data and computational predictions.

The development of novel therapeutic agents often requires careful consideration of pharmacokinetic parameters such as bioavailability and metabolic clearance rates. The structural features of N-(8-hydroxy-1H-[1,

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